molecular formula C11H10ClNO2 B3024771 (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 127426-56-6

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B3024771
CAS No.: 127426-56-6
M. Wt: 223.65 g/mol
InChI Key: VEOYSJHJAJGBDV-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a chlorophenyl group and a methyl group attached to the isoxazole ring, with a methanol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization in the presence of an acid catalyst to yield the isoxazole ring. The final step involves the reduction of the isoxazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the isoxazole ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde and (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)carboxylic acid.
  • Reduction products may include various reduced forms of the isoxazole ring.
  • Substitution products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Potential applications in drug development due to its unique structure and reactivity.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Used in the development of new materials and chemical products.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and isoxazole groups can influence its binding affinity and specificity towards molecular targets. The methanol group may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde
  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)carboxylic acid
  • Tris(4-chlorophenyl)methanol
  • Tris(4-chlorophenyl)methane

Comparison:

    (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: is unique due to the presence of the methanol group, which can influence its reactivity and solubility.

    (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde: and differ in their oxidation states and functional groups, leading to different chemical properties and reactivity.

    Tris(4-chlorophenyl)methanol: and are structurally related but lack the isoxazole ring, resulting in different chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOYSJHJAJGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described for example 88d, 3-(4-chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (373 mg, 1.4 mmol) was converted, instead of 3-(3-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (204 mg, 65%) which was obtained as a white solid. MS: m/e=224.1 [M+H]+.
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (373 mg, 1.4 mmol) in THF (17.9 mL) was added portionwise lithiumaluminiumhydride (29.6 mg, 0.78 mmol) at 0° C. and the reaction mixture was stirred at room temperature for 3 h. The mixture was then cooled to 0° C. and water (29.0 μL) added followed by sodium hydroxide (15% solution, 29.0 μL) and then again water (84.0 μL) and the mixture then stirred overnight at room temperature. The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (204 mg, 65%) which was obtained as a white solid. MS: m/e=224.1 [M+H]+.
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
29.6 mg
Type
reactant
Reaction Step One
Name
Quantity
17.9 mL
Type
solvent
Reaction Step One
Name
Quantity
29 μL
Type
reactant
Reaction Step Two
Quantity
29 μL
Type
reactant
Reaction Step Three
Name
Quantity
84 μL
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 3
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 4
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 6
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

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